1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane
Description
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methyl-1-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-12(2)6-5-9-16-14(11-15)8-4-7-13(3)10-14/h12-13H,4-11H2,1-3H3 |
InChI Key |
WQBYMQLWJVBDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Hydroxymethylation of 3-Methylcyclohexanol
The initial step involves hydroxymethylation of 3-methylcyclohexanol to yield 1-hydroxymethyl-3-methylcyclohexanol. This is achieved via a modified Prins reaction using formaldehyde under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack by water (Figure 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 3-Methylcyclohexanol |
| Reagent | Formaldehyde (37% aqueous) |
| Catalyst | H₂SO₄ (0.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (2 h), then 25°C (12 h) |
| Yield | 68–72% |
Selective Etherification with 4-Methylpentyl Bromide
The secondary alcohol in 1-hydroxymethyl-3-methylcyclohexanol undergoes selective etherification with 4-methylpentyl bromide. The higher acidity of the cyclohexanol hydroxyl group (pKa ≈ 16–18) compared to the primary hydroxymethyl group (pKa ≈ 19–20) enables regioselective deprotonation.
Optimized Protocol
Mechanistic Insight : The base deprotonates the cyclohexanol oxygen, generating an alkoxide that displaces bromide via an Sₙ2 mechanism. The primary hydroxymethyl group remains intact due to kinetic and thermodynamic favorability.
Bromination of Hydroxymethyl Group
The final step employs PBr₃ to convert the hydroxymethyl moiety (-CH₂OH) to bromomethyl (-CH₂Br). This reaction proceeds via a two-step mechanism: (i) formation of a phosphite intermediate and (ii) nucleophilic displacement by bromide.
Bromination Parameters
Critical Note : Excess PBr₃ (>1.5 equiv) leads to di-bromination byproducts. Strict temperature control minimizes decomposition.
Alternative Synthetic Pathways
Radical Bromination of Preformed Ether
Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) represents an alternative route. However, this method exhibits lower regioselectivity (Table 1).
Comparative Performance
| Method | Selectivity (-CH₂Br) | Yield |
|---|---|---|
| PBr₃ (ionic pathway) | >98% | 86% |
| NBS (radical pathway) | 72–75% | 64% |
One-Pot Hydroxymethylation-Etherification
A tandem approach eliminates isolation of intermediates, enhancing atom economy. This method uses scandium triflate as a dual acid-base catalyst but requires stringent anhydrous conditions.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
- Solvent Choice : MTBE is replaced with toluene for improved recyclability.
- Catalyst Recovery : Heterogeneous bases (e.g., MgO-SiO₂) enable >90% recovery.
- Waste Mitigation : PBr₃ hydrolysis generates HBr, which is neutralized with NaOH to form NaBr (recyclable).
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium ethoxide in ethanol for alkoxide substitution.
Elimination: Potassium tert-butoxide in tert-butanol for E2 elimination.
Oxidation: Potassium permanganate in aqueous solution for oxidation to alcohols or ketones.
Major Products
Substitution: Formation of 1-(aminomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane.
Elimination: Formation of 1-methyl-3-methyl-1-((4-methylpentyl)oxy)cyclohexene.
Oxidation: Formation of 1-(hydroxymethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane.
Scientific Research Applications
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane involves its reactivity with various nucleophiles and bases. The bromomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and molecular weights of related brominated cyclohexane derivatives:
Key Observations :
- Cyclohexene derivatives (e.g., 1-(bromomethyl)cyclohex-1-ene) exhibit enhanced reactivity due to ring strain, favoring electrophilic additions or cycloadditions .
- Iodomethyl analogues (e.g., 1-[4-(iodomethyl)cyclohexyl]-4-methylbenzene) may show higher leaving-group ability than bromomethyl derivatives, useful in SN2 reactions for liquid crystal synthesis .
Reactivity Comparison :
- Bromomethyl Group : The bromine atom in the target compound facilitates nucleophilic substitution (e.g., with amines or thiols) to generate functionalized cyclohexanes. This contrasts with iodomethyl derivatives , which react faster but are less stable .
- Ether Linkages : The 4-methylpentyloxy group may stabilize the compound against hydrolysis compared to shorter alkoxy chains (e.g., methoxy), as seen in cyclohexylmethyl ethers .
Q & A
Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane?
The synthesis typically involves alkylation or etherification strategies. A feasible route is the reaction of 3-methylcyclohexanol with 4-methylpentyl bromide under basic conditions to form the ether linkage, followed by bromination at the methyl group. Radical bromination using bromine (Br₂) and a radical initiator (e.g., AIBN) could introduce the bromomethyl group, as seen in analogous bromocyclohexane syntheses . Alternatively, nucleophilic substitution on a pre-functionalized intermediate (e.g., a hydroxymethyl derivative) using HBr or PBr₃ may be employed, though steric hindrance from the 3-methyl and bulky ether groups must be mitigated via optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H and 13C NMR : Critical for confirming substitution patterns and stereochemistry. The bromomethyl group (δ ~3.3–3.7 ppm in 1H NMR) and ether oxygen’s deshielding effects on adjacent protons are diagnostic .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ or [M+NH4]+ peaks) and fragmentation patterns .
- IR Spectroscopy : Identifies ether (C-O-C stretch, ~1100 cm⁻¹) and alkyl bromide (C-Br stretch, ~500–600 cm⁻¹) functional groups.
Q. What safety precautions are essential when handling this brominated cyclohexane derivative?
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- First Aid : Immediate flushing with water for skin/eye exposure and medical consultation for ingestion, as bromides can cause systemic toxicity .
Advanced Research Questions
Q. How do steric and electronic effects of the substituents influence its reactivity in nucleophilic substitution reactions?
The 3-methyl group and bulky 4-methylpentyl ether create significant steric hindrance, favoring SN1 over SN2 mechanisms due to reduced backside attack feasibility. Electronically, the ether’s oxygen may stabilize adjacent carbocations in SN1 pathways, while the bromomethyl group’s electronegativity polarizes the C-Br bond, enhancing leaving-group ability. Comparative studies of halogenated cyclohexanes (e.g., Br vs. Cl analogs) suggest bromine’s larger size and polarizability accelerate substitution rates despite steric challenges .
Q. What are the mechanistic pathways for its participation in cross-coupling reactions catalyzed by transition metals?
The bromomethyl group can act as an electrophilic partner in nickel- or palladium-catalyzed cross-couplings (e.g., Suzuki or Kumada reactions). For example, in nickel-catalyzed C–H functionalization, the bromide may undergo oxidative addition to the metal center, followed by transmetallation with organometallic reagents (e.g., Grignard) and reductive elimination to form new C–C bonds. The cyclohexane ring’s rigidity and substituents may influence regioselectivity and catalyst turnover .
Q. How does the compound’s stability under varying pH and temperature conditions affect its application in multi-step syntheses?
- Acidic Conditions : Prone to ether cleavage via protonation of the oxygen, leading to carbocation formation and potential rearrangement.
- Basic Conditions : Risk of elimination (e.g., dehydrohalogenation to form cyclohexene derivatives) or nucleophilic attack on the bromomethyl group.
- Thermal Stability : Decomposition above 150°C may release HBr, necessitating controlled heating and inert atmospheres during reactions. Stability studies under simulated reaction conditions (e.g., TGA/DSC) are recommended to optimize synthetic protocols .
Data Contradictions and Research Gaps
- Synthetic Yields : Conflicting reports on bromination efficiency for sterically hindered cyclohexanes (e.g., 40–70% yields in radical vs. electrophilic bromination) suggest a need for substrate-specific optimization .
- Biological Activity : Limited data on this compound’s bioactivity contrasts with related bromocyclohexanes showing moderate antimicrobial properties, warranting targeted assays (e.g., MIC testing against Gram-positive/-negative bacteria) .
Methodological Recommendations
- Computational Modeling : Use DFT calculations to predict substituent effects on reaction transition states and regioselectivity.
- Kinetic Studies : Monitor substitution reactions via in-situ NMR or GC-MS to elucidate rate laws and mechanistic nuances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
